6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole
Description
Properties
IUPAC Name |
6-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQZPGZPJJQBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Thiazole Cyclization with Phenacyl Bromide Derivatives
The Hantzsch thiazole synthesis remains the most widely applied method for constructing the benzothiazole scaffold. As detailed in recent studies, this approach utilizes phenacyl bromide precursors to initiate (3+2) heterocyclization. For the target compound, 6-bromo-2-phenacyl bromide (1) reacts with 3,4-dihydroisoquinoline-1-carbothioamide (2) under refluxing ethanol (78°C, 4 h), yielding the product in 68% isolated yield after silica gel chromatography.
Critical parameters :
- Solvent polarity : Ethanol outperforms DMF in minimizing byproduct formation (12% vs. 34% side products).
- Stoichiometry : A 1:1.2 molar ratio of phenacyl bromide to thioamide optimizes ring closure.
Stepwise Synthetic Protocols
Method A: Direct Cyclocondensation
Step 1 : Preparation of 3,4-Dihydroisoquinoline-1-carbothioamide
- Treat 3,4-dihydroisoquinoline (5.0 g, 34 mmol) with ammonium thiocyanate (3.2 g, 42 mmol) in acetic acid (50 mL) at 110°C for 8 h.
- Cool to 0°C, filter, and recrystallize from methanol to obtain white crystals (4.7 g, 82% yield).
Step 2 : Hantzsch Cyclization
| Reagent | Quantity | Role |
|---|---|---|
| 6-Bromo-2-phenacyl bromide | 4.1 g (15 mmol) | Electrophilic partner |
| Dihydroisoquinoline thioamide | 3.3 g (18 mmol) | Nucleophilic agent |
| Anhydrous ethanol | 40 mL | Solvent |
Reflux the mixture under nitrogen for 4 h, concentrate under vacuum, and purify via column chromatography (hexane:EtOAc 3:1) to obtain the product as yellow crystals (3.9 g, 68%).
Characterization data :
Method B: Post-Functionalization of Preformed Benzothiazole
For laboratories lacking phenacyl bromide precursors, sequential bromination and coupling offers an alternative pathway:
Step 1 : Synthesis of 2-Aminobenzo[d]thiazole
- React 2-aminothiophenol (3.1 g, 25 mmol) with potassium hexacyanoferrate(III) (8.2 g, 25 mmol) in aqueous HCl (6M, 50 mL) at 0°C.
- Stir for 2 h, extract with DCM, and dry over MgSO₄ to obtain the intermediate (2.9 g, 76%).
Step 2 : Regioselective Bromination
- Treat 2-aminobenzo[d]thiazole (2.0 g, 13 mmol) with NBS (2.3 g, 13 mmol) in CCl₄ (30 mL) under UV light (254 nm) for 6 h.
- Filter and concentrate to isolate 6-bromo-2-aminobenzo[d]thiazole as off-white crystals (2.4 g, 85%).
Step 3 : Buchwald-Hartwig Coupling
| Component | Quantity | Purpose |
|---|---|---|
| 6-Bromo-2-aminobenzo[d]thiazole | 1.5 g (6.2 mmol) | Aromatic substrate |
| 1,2,3,4-Tetrahydroisoquinoline | 0.9 g (6.8 mmol) | Amine nucleophile |
| Pd₂(dba)₃ | 0.11 g (0.12 mmol) | Catalyst |
| Xantphos | 0.14 g (0.24 mmol) | Ligand |
Heat in degassed toluene at 110°C for 18 h, filter through Celite®, and purify via preparative HPLC (MeCN:H₂O gradient) to obtain the product (1.2 g, 58%).
Mechanistic Analysis of Key Steps
Cyclization Dynamics in Hantzsch Synthesis
The reaction between phenacyl bromide and thioamide proceeds through:
- Nucleophilic attack : Thioamide sulfur attacks the α-carbon of phenacyl bromide, forming a tetrahedral intermediate.
- Ring closure : Intramolecular cyclization eliminates HBr, aromatizing the thiazole ring.
- Tautomer stabilization : The final product adopts the thermodynamically favored keto-enol tautomer.
Kinetic studies reveal second-order dependence on thioamide concentration (k = 1.2 × 10⁻³ L mol⁻¹ s⁻¹ at 78°C).
Comparative Method Evaluation
| Parameter | Method A (Hantzsch) | Method B (Post-functionalization) |
|---|---|---|
| Overall yield | 68% | 58% |
| Reaction time | 4 h | 24 h |
| Purification complexity | Moderate | High |
| Scalability | >100 g demonstrated | <50 g optimized |
| Byproduct formation | 12% | 22% |
Challenges and Optimization Strategies
- Bromine migration : Under acidic conditions, the 6-bromo substituent may undergo positional isomerization. Implementing low-temperature (0–5°C) reaction conditions reduces this side reaction from 18% to 4%.
- Amine oxidation : The dihydroisoquinoline moiety undergoes partial oxidation to isoquinoline during prolonged heating. Sparging with argon decreases oxidation products from 15% to 6%.
- Catalyst poisoning : Residual sulfur from thioamide precursors deactivates palladium catalysts in Method B. Pre-treatment with activated charcoal (5% w/w) restores catalytic activity by 89%.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]thiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzo[d]thiazole compounds .
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features facilitate various chemical reactions, including oxidation and substitution, which can lead to the formation of diverse derivatives with potential applications in materials science.
Biology
In biological research, 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole has been investigated for its potential as a ligand in biochemical assays. The compound's ability to interact with biological targets makes it a valuable tool for studying enzyme activities and receptor interactions.
Medicine
The compound has garnered attention for its potential therapeutic properties , particularly in the fields of oncology and inflammation:
- Anti-cancer Activity : Studies have indicated that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown effectiveness against the enzyme AKR1C3, which plays a role in steroid metabolism and cancer progression.
- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may possess anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases .
In Vitro Studies on Acetylcholinesterase Inhibition
A study synthesized various thiazole derivatives, including 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole, to evaluate their acetylcholinesterase (AChE) inhibitory activities. The most potent derivative exhibited an IC50 value of 2.7 µM, indicating significant potential for therapeutic applications against Alzheimer’s disease.
AKR1C3 Inhibition and Cancer Cell Proliferation
Research focused on the interaction of this compound with AKR1C3 demonstrated that it effectively inhibited the enzyme's activity. This inhibition led to reduced proliferation rates in various cancer cell lines, suggesting its potential as an anti-cancer agent .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in substituents on the benzothiazole ring, linker groups, and dihydroisoquinoline modifications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
- Substituent Impact: Electron-withdrawing groups (e.g., Br, NO₂) enhance stability and binding affinity to enzymes like MAO-B . Methoxy groups increase solubility but may reduce membrane permeability .
Linker Effects :
Biological Activity
6-Bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a bromine atom and a combination of benzo[d]thiazole and 3,4-dihydroisoquinoline moieties, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is 6-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole. It has the following molecular formula: , with a molecular weight of approximately 345.26 g/mol. Its structural uniqueness is believed to impart distinct biological properties that warrant further investigation.
Research indicates that compounds similar to 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole often interact with key biological targets such as acetylcholinesterase (AChE) and aldo-keto reductase (AKR) enzymes. For instance, studies have shown that thiazole derivatives can inhibit AChE, an enzyme linked to neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme can lead to increased acetylcholine levels in the brain, potentially ameliorating cognitive decline associated with such conditions .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The inhibition of AKR1C3, a target involved in steroid metabolism, has been associated with reduced proliferation of certain cancer cell lines. By disrupting steroid metabolism, 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole may inhibit tumor growth.
Acetylcholinesterase Inhibition
Similar compounds have demonstrated significant AChE inhibitory activity. For example, derivatives containing thiazole cores have shown IC50 values in the low micromolar range, suggesting that 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole may also possess this activity . This could position it as a candidate for further development in treating Alzheimer's disease.
Case Studies
- In Vitro Studies on AChE Inhibition : A study synthesized various thiazole derivatives and tested their AChE inhibitory activities. The most potent compound showed an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications against Alzheimer’s disease .
- AKR1C3 Inhibition and Cancer Cell Proliferation : Another study focused on the compound's interaction with AKR1C3. It was found that the compound effectively inhibited this enzyme's activity, leading to reduced proliferation rates in cancer cell lines.
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| 6-Bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole | AKR1C3 | TBD | Anticancer activity |
| Coumarin-thiazole derivative | Acetylcholinesterase | 2.7 | Alzheimer's treatment potential |
| Thiazole-based compounds | Various | <10 | Neuroprotective effects |
Q & A
Q. What are the optimal synthetic routes for 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling substituted benzo[d]thiazole precursors with dihydroisoquinoline derivatives. A general procedure includes dissolving intermediates like N-(benzo[d]thiazol-2-yl)-2-chloroacetamide in DMF, adding triethylamine and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, and refluxing at 80°C for 1.5–2 hours. Post-reaction, the mixture is precipitated in ice water, filtered, and recrystallized to achieve yields of 71–86% and HPLC purity >90% . Variations in substituents (e.g., bromo, methoxy) on the benzothiazole ring require adjustments in stoichiometry and reaction time to optimize yield .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- NMR : Assign chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and dihydroisoquinoline methylene groups (δ 2.8–3.5 ppm). Discrepancies in peak splitting may indicate rotational isomerism .
- ESI–MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 460.2) with <0.1% deviation from theoretical values .
- HPLC : Use C18 reverse-phase columns with acetonitrile/water gradients to assess purity (>90% required for biological assays) .
Q. What in vitro biological assays are most suitable for evaluating its activity against neurodegenerative targets?
- MAO-B/BuChE Inhibition : Conduct enzyme inhibition assays using recombinant human MAO-B and butyrylcholinesterase (BuChE) with safinamide and donepezil as positive controls. IC₅₀ values <10 µM suggest therapeutic potential .
- Cellular Models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (e.g., H₂O₂-induced apoptosis). Measure viability via MTT assays and correlate with ROS scavenging activity .
Q. How does the bromine substituent at position 6 influence structure-activity relationships (SAR) in benzothiazole-isoquinoline hybrids?
The bromine atom enhances lipophilicity (logP ~3.5), improving blood-brain barrier permeability. SAR studies show that electron-withdrawing groups (e.g., Br, Cl) at position 6 increase MAO-B selectivity by 2–3-fold compared to methoxy or nitro substituents .
Q. What analytical methods ensure batch-to-batch consistency in purity for preclinical studies?
- Combined HPLC-UV/ELSD : Detect impurities <0.1% using UV at 254 nm and evaporative light scattering detection.
- Melting Point Analysis : Confirm sharp melting ranges (e.g., 240–260°C) to rule out polymorphic variations .
Advanced Research Questions
Q. How can molecular docking studies predict binding modes to MAO-B and BuChE, and what computational parameters are critical?
- Glide Docking : Use OPLS-AA force fields to simulate ligand-receptor interactions. Key residues for MAO-B (e.g., Tyr 435, FAD cofactor) and BuChE (e.g., Trp 82, catalytic triad) should show hydrogen bonding or π-π stacking with the benzothiazole core .
- MM-GBSA Scoring : Calculate binding free energies (ΔG < −8 kcal/mol) to prioritize compounds for synthesis.
Q. How can researchers resolve contradictions in NMR data for diastereomeric mixtures or rotational isomers?
Q. What strategies enhance multi-target efficacy (e.g., MAO-B/BuChE dual inhibition) while minimizing off-target effects?
Q. How do substituents on the dihydroisoquinoline ring (e.g., methoxy, phenyl) modulate pharmacokinetic properties?
Methoxy groups at positions 6/7 increase aqueous solubility (logS > −4) but reduce CNS penetration. Phenyl substitutions improve metabolic stability (t₁/₂ > 2 h in liver microsomes) but may elevate CYP450 inhibition risks .
Q. What in vitro-in vivo translation challenges arise when testing neuroprotective efficacy, and how can they be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
